7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with the molecular formula C9H9BrFN. It is a derivative of tetrahydroquinoline, featuring bromine and fluorine substituents at the 7th and 8th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method starts with the halogenation of 1,2,3,4-tetrahydroquinoline to introduce the bromine and fluorine atoms. This can be achieved using reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to minimize by-products is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrahydroquinoline derivatives, while oxidation and reduction can lead to quinoline or dihydroquinoline derivatives .
Scientific Research Applications
7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 8-fluoro-1,2,3,4-tetrahydroquinoline
- 7-bromo-1,2,3,4-tetrahydroquinoline
- 6-nitro-1,2,3,4-tetrahydroquinoline
Uniqueness
7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potency and selectivity in various applications compared to its mono-substituted counterparts .
Properties
CAS No. |
1785117-62-5 |
---|---|
Molecular Formula |
C9H9BrFN |
Molecular Weight |
230.08 g/mol |
IUPAC Name |
7-bromo-8-fluoro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H9BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2 |
InChI Key |
FWTUAMKHGPWWKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)Br)F)NC1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.